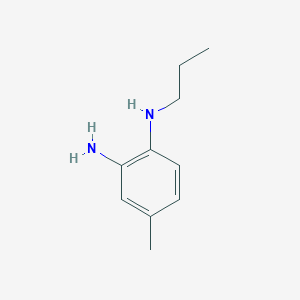

4-methyl-1-N-propylbenzene-1,2-diamine

Description

Properties

IUPAC Name |

4-methyl-1-N-propylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-3-6-12-10-5-4-8(2)7-9(10)11/h4-5,7,12H,3,6,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWTCJUZMGJVUOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C(C=C(C=C1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A-Z Guide to the UV-Vis Absorption Spectra of 4-methyl-1-N-propylbenzene-1,2-diamine

Abstract

This comprehensive technical guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption spectroscopy of 4-methyl-1-N-propylbenzene-1,2-diamine. Designed for researchers, scientists, and professionals in drug development, this document elucidates the fundamental principles governing the compound's spectral behavior, offers a validated experimental protocol for data acquisition, and details the interpretation of its electronic absorption spectrum. By integrating theoretical concepts with practical application, this guide serves as an authoritative resource for the characterization of substituted aromatic diamines.

Introduction to 4-methyl-1-N-propylbenzene-1,2-diamine

4-methyl-1-N-propylbenzene-1,2-diamine is a substituted aromatic diamine of significant interest in synthetic chemistry and materials science. Its structure, featuring a benzene ring with electron-donating amino and alkyl groups, provides a rich electronic profile that can be effectively probed using UV-Vis spectroscopy. Understanding its spectral characteristics is crucial for quality control, reaction monitoring, and predicting its photochemical behavior.

Chemical Structure and Physicochemical Properties

The molecular structure consists of a toluene backbone with two adjacent amine groups, one of which is substituted with an n-propyl group. This specific arrangement of functional groups dictates the compound's electronic properties and, consequently, its UV-Vis absorption profile.

| Property | Value | Source |

| IUPAC Name | 4-methyl-N1-propylbenzene-1,2-diamine | BLDpharm[1] |

| Molecular Formula | C10H16N2 | PubChem[2] |

| Molecular Weight | 164.25 g/mol | PubChem[2] |

| CAS Number | 475489-74-8 | BLDpharm[1] |

| Canonical SMILES | CCCNCC1=CC=C(C)C=C1N | BLDpharm[1] |

Fundamentals of UV-Vis Spectroscopy of Aromatic Amines

UV-Vis spectroscopy measures the absorption of light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals.[3] For organic molecules, the most significant absorptions in the 200-800 nm range arise from electronic transitions involving π and non-bonding (n) electrons.[4]

The Chromophore and Auxochromes

The primary chromophore (light-absorbing group) in 4-methyl-1-N-propylbenzene-1,2-diamine is the benzene ring.[5][6] The substituents on the ring—two amino groups (-NH2, -NHR) and a methyl group (-CH3)—act as auxochromes .[7] Auxochromes are functional groups with non-bonding electrons that, when attached to a chromophore, modify the wavelength and intensity of absorption.[5] The lone pairs of electrons on the nitrogen atoms of the amine groups extend the conjugation of the benzene ring's π-system, which is a key factor in its spectral properties.

Principle of Electronic Transitions

The UV-Vis spectrum of this molecule is dominated by two main types of electronic transitions:

-

π → π (Pi to Pi Star) Transitions:* These are high-energy transitions of electrons from a bonding π orbital to an antibonding π* orbital, characteristic of aromatic and conjugated systems.[8][9] These transitions typically result in strong absorption bands (high molar absorptivity, ε). For substituted benzenes, these bands are often observed in the 200-300 nm region.[10]

-

n → π (n to Pi Star) Transitions:* These transitions involve the promotion of a non-bonding electron (from the nitrogen lone pairs) to an antibonding π* orbital of the aromatic ring.[3][11] These are lower in energy than π → π* transitions and appear at longer wavelengths, but with a much lower intensity (low ε value).[3]

The presence of the electron-donating amine and methyl groups causes a bathochromic shift (or red shift), moving the absorption maxima (λmax) to longer wavelengths compared to unsubstituted benzene.[7][12] This occurs because these groups increase the energy of the highest occupied molecular orbital (HOMO), reducing the energy gap for electronic excitation.[8]

Solvent Effects (Solvatochromism)

The polarity of the solvent can significantly influence the UV-Vis spectrum.[13]

-

For π → π transitions*, polar solvents often cause a small bathochromic (red) shift. The excited state is typically more polar than the ground state, so it is stabilized more by a polar solvent, lowering the transition energy.[4]

-

For n → π transitions*, polar, protic solvents (like ethanol or water) can cause a hypsochromic shift (or blue shift). This is because the lone pair electrons in the ground state can form hydrogen bonds with the solvent, which lowers their energy and increases the energy required for the transition.[12]

Experimental Protocol for Acquiring the UV-Vis Spectrum

This section provides a self-validating protocol for obtaining a high-quality UV-Vis absorption spectrum.

Materials and Reagents

-

4-methyl-1-N-propylbenzene-1,2-diamine (high purity)

-

Spectroscopic grade solvent (e.g., ethanol, cyclohexane)

-

Calibrated micropipettes

-

Volumetric flasks (Class A)

-

10 mm path length quartz cuvettes

Instrumentation

-

A dual-beam UV-Vis spectrophotometer capable of scanning from at least 190 nm to 800 nm.[14]

Step-by-Step Methodology

-

Instrument Warm-up and Calibration: Power on the spectrophotometer and its lamps (deuterium and tungsten) and allow for a stabilization period of at least 30 minutes. Perform instrument self-diagnostics and calibration checks as per the manufacturer's guidelines.

-

Solvent Selection: Choose a solvent that is transparent in the desired wavelength range and in which the analyte is soluble.[13] Ethanol is a common choice for aromatic amines. To study solvatochromic effects, a non-polar solvent like cyclohexane should also be used.

-

Stock Solution Preparation: Accurately weigh a small amount of the compound and dissolve it in the chosen solvent in a volumetric flask to create a stock solution of known concentration (e.g., 1 mg/mL).

-

Working Solution Preparation: Prepare a dilute working solution from the stock solution. The final concentration should yield an absorbance maximum between 0.5 and 1.5 AU to ensure adherence to the Beer-Lambert Law.

-

Baseline Correction: Fill two matched quartz cuvettes with the pure solvent. Place one in the reference beam path and the other in the sample beam path. Run a baseline scan across the entire wavelength range (e.g., 190-800 nm) to zero the instrument and correct for any absorbance from the solvent and cuvettes.

-

Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the working solution, and then fill it with the working solution. Place it back into the sample holder.

-

Spectrum Acquisition: Scan the sample from the high to low wavelength range. The resulting plot of absorbance versus wavelength is the UV-Vis spectrum.

Experimental Workflow Diagram

Caption: Experimental workflow for UV-Vis spectral acquisition.

Spectral Analysis and Interpretation

Expected Absorption Maxima (λmax)

The spectrum is expected to show two primary absorption regions corresponding to the π → π* transitions of the substituted benzene ring.

-

E2-band (ca. 230-250 nm): This is a strong absorption band (high ε) arising from a π → π* transition of the benzene ring. For p-Phenylenediamine, this band appears around 237 nm.[10] The alkyl and N-propyl substituents on the target molecule are expected to cause a slight bathochromic shift relative to this.

-

B-band (ca. 280-310 nm): This band, also from a π → π* transition, is characteristic of benzenoid systems and is sensitive to substitution.[10] It has a lower intensity than the E2-band. For PPD, it is observed around 299 nm.[10] The electron-donating groups on 4-methyl-1-N-propylbenzene-1,2-diamine will likely shift this band to a wavelength slightly above 300 nm.

-

n → π Transition (>320 nm):* A very weak, broad band corresponding to the n → π* transition may be observable at longer wavelengths, potentially overlapping with the tail of the B-band.

| Expected Transition | Approximate λmax Range | Molar Absorptivity (ε) | Notes |

| π → π (E2-band) | 235 - 255 nm | High ( > 10,000) | Intense absorption characteristic of the aromatic system. |

| π → π (B-band) | 290 - 315 nm | Moderate (1,000 - 5,000) | Shows vibrational fine structure in non-polar solvents. |

| n → π * | > 320 nm | Low ( < 100) | Often appears as a shoulder; sensitive to solvent polarity. |

Diagram of Electronic Transitions

Caption: Energy diagram of possible electronic transitions.

Conclusion

The UV-Vis absorption spectrum of 4-methyl-1-N-propylbenzene-1,2-diamine is governed by π → π* and n → π* electronic transitions originating from its substituted aromatic system. The presence of electron-donating auxochromes (amino and methyl groups) results in characteristic absorption bands that are shifted to longer wavelengths compared to benzene. By employing the standardized protocol outlined in this guide, researchers can reliably obtain and interpret the spectrum of this compound, providing critical data for its identification, quantification, and further application in scientific research and development.

References

-

Hendry, W. (2023). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Chemical Research. [Link][14]

-

Taddesse, A. M., & Tegegne, M. A. (2021). Solvent Effects on the Electronic Absorption Spectra of Benzene and Paranitroaniline in UV-Vis Spectroscopy. International Journal of Photoenergy. [Link][12]

-

All About Chemistry. (2021, August 4). UV spectroscopy. - Chromophore and Auxochrome. YouTube. [Link][6]

-

Abbas, A. K., & Obaid, S. M. (2021). The Impacts of Various Media on the Electronic Spectrum of Aniline Violet. ResearchGate. [Link][17]

-

Gpatindia. (2020, May 5). Chromophore, Auxochrome and different type of shift in UV Spectroscopy: Free Notes & MCQ. [Link][7]

-

ResearchGate. (n.d.). UV-Vis spectra of aniline in different mole fractions of acetonitrile. [Link][18]

-

ResearchGate. (n.d.). UV/Vis absorption spectra of phenylenediamine isomers. [Link][15]

-

ResearchGate. (n.d.). UV-visible spectra of o-phenylenediamine (OPDA) (A) and it analogous polymer (POPDA) (B). [Link][16]

-

Bethune College. (n.d.). ULTRAVIOLET SPECTROSCOPY. [Link]

-

Mohammed, A. M. (2025, August 10). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. ResearchGate. [Link][20]

-

El-Shishtawy, R. M., et al. (2021). Solvent effects on the UV-visible absorption spectra of some new 3-methyl-5-(Phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes. MDPI. [Link][21]

-

LibreTexts Chemistry. (2015, July 18). 14.11: Electronic Spectra: Ultraviolet and Visible Spectroscopy. [Link][8]

-

Gherman, A. M., et al. (2019). UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions. PMC. [Link][11]

-

Scribd. (n.d.). UV-Vis Spectroscopy of Organic Compounds. [Link][22]

-

NPTEL. (2006, October 26). ULTRAVIOLET AND VISIBLE SPECTROSCOPY. [Link][4]

-

Ashenhurst, J. (2016, September 16). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. Master Organic Chemistry. [Link][23]

-

Sharma, U. K., & Jacob, S. (n.d.). Solvents and solvent effect in UV - Vis Spectroscopy. Slideshare. [Link][13]

-

Pharmacy, Dr. P. D. P. (2020, July 9). Electronic transitions in UV Visible spectroscopy. YouTube. [Link][9]

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of p-Phenylenediamine. [Link][24]

-

ResearchGate. (n.d.). UV/VIS absorbance maxima of various PPD oxidation products. [Link][25]

-

Shimadzu. (n.d.). UV-Vis Absorption Spectroscopy - Theory. [Link][3]

-

University of Calgary. (n.d.). 13.4 UV/VIS Spectroscopy. [Link][26]

-

Matrix Fine Chemicals. (n.d.). 4-METHYLBENZENE-1,2-DIAMINE. [Link][27]

-

PubChem. (n.d.). 3-Methyl-N-1-propyl-benzene-1,2-diamine. [Link][2]

Sources

- 1. 749886-87-1|4-Methyl-N1-(3-phenylpropyl)benzene-1,2-diamine|BLD Pharm [bldpharm.com]

- 2. 3-Methyl-N-1-propyl-benzene-1,2-diamine | C10H16N2 | CID 66917294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. UV-Vis Absorption Spectroscopy - Theory [teaching.shu.ac.uk]

- 4. uobabylon.edu.iq [uobabylon.edu.iq]

- 5. Uv visible-spectroscopy | PPT [slideshare.net]

- 6. youtube.com [youtube.com]

- 7. Chromophore, Auxochrome and different type of shift in UV Spectroscopy: Free Notes & MCQ - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]Dithiophene-2,6-diyl}{3-Fluoro-2-[(2-Ethylhexyl)Carbonyl]Thieno[3,4-b]Thiophenediyl}) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]

- 13. Solvents and solvent effect in UV - Vis Spectroscopy, By Dr. Umesh Kumar sharma and Susan Jacob | PPTX [slideshare.net]

- 14. longdom.org [longdom.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. mlsu.ac.in [mlsu.ac.in]

- 20. researchgate.net [researchgate.net]

- 21. biointerfaceresearch.com [biointerfaceresearch.com]

- 22. scribd.com [scribd.com]

- 23. masterorganicchemistry.com [masterorganicchemistry.com]

- 24. UV-Vis Spectrum of p-Phenylenediamine | SIELC Technologies [sielc.com]

- 25. researchgate.net [researchgate.net]

- 26. szerves.chem.elte.hu [szerves.chem.elte.hu]

- 27. 4-METHYLBENZENE-1,2-DIAMINE | CAS 496-72-0 [matrix-fine-chemicals.com]

Methodological & Application

Application Note: Synthesis of 4-methyl-1-N-propylbenzene-1,2-diamine

Introduction & Retrosynthetic Analysis

The target molecule, 4-methyl-1-N-propylbenzene-1,2-diamine (also identified as N1-propyl-4-methyl-o-phenylenediamine), serves as a critical intermediate in the synthesis of benzimidazole-based pharmaceuticals, oxidative hair dyes, and coordination ligands.

Achieving high purity for this compound is challenging due to the similar reactivity of the two amine groups. Direct alkylation of 3,4-diaminotoluene often leads to a mixture of

Retrosynthetic Logic

Instead of alkylating the diamine, we establish the

-

Disconnection: The

-propyl bond is formed via Nucleophilic Aromatic Substitution ( -

Precursor: 1-fluoro-4-methyl-2-nitrobenzene (also known as 4-fluoro-3-nitrotoluene). The nitro group at the ortho position activates the fluorine toward substitution while directing the incoming amine to the correct position (C1).

-

Final Step: Reduction of the nitro group yields the primary amine at C2, leaving the secondary amine at C1 intact.

Figure 1: Retrosynthetic pathway ensuring regioselectivity at the N1 position.

Experimental Protocols

Phase 1: Regioselective Amination

This step installs the propyl group at the C1 position. The reaction is driven by the electron-withdrawing nitro group ortho to the fluorine.

Reagents:

-

1-Fluoro-4-methyl-2-nitrobenzene (CAS: 446-11-7): 10.0 g (64.5 mmol)

- -Propylamine: 11.4 g (193 mmol, 3.0 eq)

-

Potassium Carbonate (

): 10.7 g (77.4 mmol, 1.2 eq) -

Solvent: Acetonitrile (MeCN) or Ethanol (EtOH): 100 mL

Procedure:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Dissolve 10.0 g of 1-fluoro-4-methyl-2-nitrobenzene in 100 mL of MeCN.

-

Addition: Add

followed by the slow addition of -

Reaction: Heat the mixture to 60°C for 4–6 hours.

-

Monitoring: Monitor by TLC (Hexane:EtOAc 8:2). The starting material (

) should disappear, replaced by a deep orange/red spot (

-

-

Workup:

-

Yield: Expect ~11.5–12.0 g (>90%) of 4-methyl-2-nitro-N-propylaniline as a viscous orange oil or low-melting solid. This intermediate is generally pure enough for the next step.

Phase 2: Catalytic Hydrogenation

This step reduces the nitro group to an amine without cleaving the

Reagents:

-

4-methyl-2-nitro-N-propylaniline (Intermediate): 10.0 g

-

Catalyst: 10% Palladium on Carbon (Pd/C): 1.0 g (10 wt% loading)

-

Solvent: Methanol (MeOH): 150 mL

-

Hydrogen Source:

gas (balloon or low-pressure shaker)

Procedure:

-

Safety Note: Dry Pd/C is pyrophoric. Wet with solvent under an inert atmosphere (

) before introducing hydrogen. -

Loading: In a hydrogenation flask (Parr shaker or 3-neck flask), suspend the intermediate and Pd/C in MeOH.

-

Purging: Purge the vessel with Nitrogen (

) for 5 minutes, then with Hydrogen ( -

Reaction: Stir vigorously under

atmosphere (1–3 atm) at room temperature for 6–12 hours.-

Visual Cue: The deep orange color of the nitro compound will fade to a pale yellow or colorless solution.

-

-

Workup:

-

Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Keep the filter cake wet to prevent ignition.

-

Concentration: Evaporate the methanol under reduced pressure.

-

Purification (Optional): If the product appears dark (oxidation), purify via Kugelrohr distillation or flash chromatography (DCM:MeOH 95:5 with 1%

).

-

-

Storage: The product is oxidation-sensitive. Store under Argon at -20°C.

Quantitative Data & Specifications

| Parameter | Specification | Notes |

| Appearance | Pale brown/off-white solid or oil | Darkens rapidly upon air exposure. |

| Molecular Weight | 164.25 g/mol | Formula: |

| Aromatic protons (approximate shifts). | ||

| Characteristic propyl chain signals. | ||

| Yield (Overall) | 80–85% | From fluoronitrotoluene. |

| Purity (HPLC) | >98% | Required for pharma applications. |

Mechanism & Critical Control Points[2]

The synthesis relies on the electronic properties of the benzene ring substituents.

Figure 2: Reaction mechanism showing the addition-elimination pathway (

Critical Control Points:

-

Regioselectivity: The fluorine atom at position 1 is highly activated by the ortho-nitro group. The methyl group at position 4 has a weak donating effect, which further deactivates position 3, ensuring nucleophilic attack occurs exclusively at C1.

-

Over-alkylation: By using the

route, we avoid the risk of dialkylation (formation of -

Oxidation: Phenylenediamines are electron-rich and prone to formation of quinone imines (purple/black tars). All workup steps for Phase 2 should be performed quickly, and solvents should be degassed.

References

-

Regioselective

of Fluoronitrobenzenes:- Study on the Nucleophilic Aromatic Substitution of Fluoronitrobenzenes.

-

Source: (See Section 3.2 for analogous

protocols).

-

Catalytic Hydrogenation of Nitroanilines

-

Reduction of Nitroarenes to Anilines.[2] Palladium-catalyzed hydrogenation is the industry standard for converting nitro groups to amines while preserving alkyl chains.

-

Source:

-

-

General Properties of Diaminotoluenes

- 4-Methylbenzene-1,2-diamine properties and handling.

-

Source:

-

Alternative Route (Reductive Alkylation)

Sources

Spectroscopic Characterization of N-Substituted Diamines: A Comprehensive Application Note

Abstract

N-substituted diamines are critical pharmacophores in modern drug discovery, serving as core scaffolds in ligands for targets such as the TSPO translocator protein and mycobacterial ATP synthase. Their structural diversity—ranging from primary (

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for establishing the connectivity and substitution level of diamines. The electron-donating nature of nitrogen and the lability of amino protons require specific acquisition parameters.

Proton ( H) NMR Characterization

The chemical shift (

-

-Protons (N-C-

-

N-Methyl Groups: Appear as sharp singlets between 2.2–2.6 ppm .[1] In N,N-dimethyl derivatives, this integrates to 6H.

-

Symmetry Considerations: In symmetric diamines (e.g.,

-dimethylethylenediamine), the ethylene bridge protons appear as a singlet due to chemical equivalence. In asymmetric diamines, these split into complex multiplets.

-

-

Amino Protons (N-

): These signals are notoriously broad due to quadrupolar relaxation of the

The Exchange Validation Protocol

To distinguish

Protocol:

-

Acquire the standard

H NMR spectrum in -

Add 1-2 drops of Deuterium Oxide (

) directly to the NMR tube. -

Shake vigorously for 30 seconds to facilitate phase mixing and proton exchange:

-

Re-acquire the spectrum.

-

Result: The

signal will disappear (or diminish significantly), and a new HOD peak will appear approx. 4.8 ppm. Alkyl signals remain unchanged.

-

Carbon-13 ( C) NMR

The

Table 1: Characteristic NMR Shifts for N-Substituted Diamines

| Proton Type | Chemical Shift ( | Multiplicity | Diagnostic Feature |

| N-H ( | 0.5 – 3.0 | Broad Singlet | Disappears with |

| N-C | 2.2 – 2.6 | Singlet | Sharp; integrates to 3H per methyl group.[1] |

| N-C | 2.4 – 3.0 | Triplet/Multiplet | Deshielded by Nitrogen. |

| N-C | 2.8 – 3.5 | Multiplet | Common in piperazine/pyrrolidine scaffolds. |

Vibrational Spectroscopy (FT-IR)

FT-IR is the primary rapid-screening technique for determining the "degree" of the amine (primary vs. secondary vs. tertiary).

N-H Stretching Region (3300–3500 cm )

The number of N-H bands correlates directly to the number of N-H bonds.

-

Primary Amines (

): Exhibit two bands (Asymmetric stretch ~3500 cm -

Secondary Amines (

): Exhibit one weak band (~3300–3350 cm -

Tertiary Amines (

): Show zero absorption in this region.[1][3][4]

Intramolecular Hydrogen Bonding in Diamines

In 1,2-diamines or 1,3-diamines, intramolecular hydrogen bonding can occur, particularly in non-polar solvents. This weakens the N-H bond, causing the stretch band to shift to lower frequencies (Red Shift) and broaden.

Mass Spectrometry (MS) Fragmentation

Mass spectrometry provides molecular weight confirmation and structural insights through fragmentation patterns.[5]

The Nitrogen Rule

-

Odd Molecular Weight: Indicates an odd number of nitrogen atoms (1, 3, 5...).

-

Even Molecular Weight: Indicates zero or an even number of nitrogen atoms (2, 4...).

-

Application: A diamine (2 nitrogens) must have an even molecular ion (

), provided no other odd-valence atoms are present.

Alpha-Cleavage ( -Cleavage)

The dominant fragmentation pathway for aliphatic amines is

Mechanism:

-

Diagnostic Peak: For N-unsubstituted

-carbons, this often yields a base peak at m/z 30 (

Integrated Characterization Workflow

The following diagram illustrates the decision logic for characterizing an unknown N-substituted diamine.

Caption: Logical workflow for determining substitution patterns in diamines using IR, NMR, and MS.

Fragmentation Logic Visualization

The stability of the iminium ion drives the fragmentation pattern in MS.

Caption: Mechanism of alpha-cleavage in amines yielding the resonance-stabilized iminium ion.

Experimental Protocol: Characterization of N-Ethylethylenediamine

Objective: Confirm the structure of a synthesized N-ethylethylenediamine sample.

-

Sample Preparation: Dissolve 10 mg of sample in 0.6 mL

. Ensure the solvent is acid-free to prevent salt formation (which shifts peaks). -

IR Acquisition: Place a drop of neat oil on the ATR crystal.

-

Expectation: Two bands (one for the primary

end, one for the secondary

-

-

NMR Acquisition:

-

Run standard 16-scan

H NMR. -

Analysis: Look for the triplet at ~1.1 ppm (

of ethyl) and quartet at ~2.6 ppm ( -

Validation: Add 2 drops

, shake, re-run. Confirm disappearance of broad singlets at ~1.5 ppm (amine protons).

-

-

MS Injection:

-

Use Electrospray Ionization (ESI) in Positive Mode.

-

Expectation: Molecular ion

. -

Fragments: Look for m/z 30 (primary amine end) and m/z 58 (secondary amine end via

-cleavage).

-

References

-

Chemistry Steps. (2023). NMR Chemical Shift Values Table. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

-

National Institutes of Health (PubMed). (2025). Design, Synthesis, and Biological Evaluation of Mono- and Diamino-Substituted Squaramide Derivatives. [Link]

Sources

- 1. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 2. tutorchase.com [tutorchase.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. quora.com [quora.com]

- 5. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 6. chem.libretexts.org [chem.libretexts.org]

Troubleshooting & Optimization

Troubleshooting regioselectivity issues in N-propylation of diamines

Topic: Troubleshooting Regioselectivity & Chemoselectivity in Diamine Alkylation Ticket ID: N-PROP-DIAM-001 Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic Hub: Define Your Selectivity Failure

Before attempting a fix, we must diagnose the specific failure mode. In diamine chemistry, "selectivity" refers to two distinct challenges. Use the decision matrix below to identify your specific issue.

Diagnostic Decision Matrix

Figure 1: Diagnostic workflow for isolating the root cause of alkylation failure.

Troubleshooting Chemoselectivity (Stopping at Mono-Alkylation)

User Complaint: "I am using propyl iodide (1 equiv) on a primary diamine, but I get a statistical mixture of starting material, mono-propyl, and di-propyl/quaternary salts."

Root Cause: The "Alkylation Paradox." The product of the first alkylation (a secondary amine) is more electron-rich and nucleophilic than the starting primary amine. Therefore, the product reacts faster with the alkyl halide than the starting material does.

Method A: The "Cesium Effect" (Direct Alkylation)

If you must use alkyl halides (direct alkylation), you cannot use standard bases (TEA, K2CO3). You must use Cesium.

-

Mechanism: Cesium ions (

) have a large ionic radius and low charge density. In solvents like DMF, they form "naked anions." Crucially, the coordination of the mono-alkylated product with -

Success Rate: High for primary amines; moderate for diamines.

Protocol 1: CsOH-Mediated Selective Mono-N-Propylation

Based on the Salvatore Protocol [1]

| Reagent | Equivalents | Role |

| Diamine Substrate | 1.0 | Starting Material |

| CsOH·H2O | 1.0 | Base / Selectivity Modulator |

| 4Å Molecular Sieves | 500 mg/mmol | Water Scavenger (Critical) |

| Propyl Bromide/Iodide | 1.2 | Electrophile |

| DMF (Anhydrous) | 0.2 M Conc. | Solvent |

Step-by-Step:

-

Activation: Flame-dry a round-bottom flask containing 4Å molecular sieves under Argon.

-

Solvation: Add anhydrous DMF and the diamine. Stir for 10 min.

-

Base Addition: Add CsOH·H2O (powdered) in one portion. Stir vigorously for 30 min at room temperature. Note: The mixture will turn white/cloudy.

-

Alkylation: Add Propyl Bromide dropwise over 20 minutes.

-

Reaction: Stir at room temperature. Monitor by TLC/LCMS.

-

Checkpoint: If over-alkylation appears >5%, dilute the reaction further (0.05 M).

-

-

Workup: Filter through Celite to remove sieves/salts. Dilute filtrate with EtOAc, wash with saturated NaHCO3 and Brine.

Method B: Reductive Amination (The "Abdel-Magid" Method)

Recommendation: This is the Gold Standard for mono-propylation. Instead of attacking a propyl halide, you react the amine with Propionaldehyde to form an imine, then reduce it.

-

Why it works: The intermediate imine (C=N) is formed reversibly. Once reduced to the amine (C-N), the resulting secondary amine is sterically hindered and less likely to react with another aldehyde molecule to form an enamine/iminium ion compared to the initial primary amine [2].

Protocol 2: STAB-Mediated Reductive Amination

Based on Abdel-Magid et al. [2]

| Reagent | Equivalents | Role |

| Diamine | 1.0 | Substrate |

| Propionaldehyde | 1.0 - 1.1 | Carbonyl Source |

| NaBH(OAc)3 (STAB) | 1.4 - 1.5 | Selective Reducing Agent |

| Acetic Acid (AcOH) | 1.0 - 2.0 | Catalyst (pH 5-6) |

| DCE or THF | 0.2 M | Solvent |

Step-by-Step:

-

Imine Formation: Dissolve diamine and propionaldehyde in DCE (1,2-Dichloroethane). Add AcOH.

-

Stir: Let stir for 30-60 minutes before adding the hydride. This ensures imine formation is complete.

-

Reduction: Add NaBH(OAc)3 as a solid in one portion.

-

Troubleshooting: Do NOT use NaBH4 or NaCNBH3 initially. STAB is milder and won't reduce the aldehyde directly, preventing side-reaction of the aldehyde to propanol.

-

-

Quench: Quench with saturated aqueous NaHCO3.

Troubleshooting Regioselectivity (N1 vs. N2)

User Complaint: "I have an asymmetric diamine (e.g., N-methylpropane-1,3-diamine). I want to propylate the primary amine, but the secondary amine reacts first."

Root Cause:

-

Electronic: Secondary amines are generally more nucleophilic (inductive effect of the alkyl group).

-

Steric: Secondary amines are more hindered.

Scenario A: Propylating a Primary Amine in presence of a Secondary Amine

Target:

The Problem: Direct alkylation will almost always hit the secondary amine (

-

Use Propionaldehyde: The secondary amine must form an iminium ion (

), while the primary amine forms a neutral imine ( -

Steric Gating: Formation of the iminium ion on a secondary amine is sterically disfavored compared to imine formation on a primary amine.

-

Protocol Adjustment:

-

Use 1.0 equiv Propionaldehyde.

-

Run at 0°C initially.

-

Use a bulky solvent like 2-Propanol or TFE (Trifluoroethanol) . TFE hydrogen-bonds strongly to the more basic secondary amine, effectively "deactivating" it relative to the primary amine [3].

-

Scenario B: Propylating the LESS Sterically Hindered Nitrogen

Strategy: If you have two primary amines, one hindered (e.g., adjacent to a methyl group) and one unhindered.

-

Solution: Use a bulky leaving group on the alkylating agent if using direct alkylation (e.g., Propyl Tosylate instead of Iodide).

-

Better Solution: Use Boc-Anhydride titration.

-

Add

(1.0 equiv). It will selectively protect the least hindered amine. -

Propylate the remaining (hindered) amine (now the only free amine).

-

Deprotect (TFA/DCM).

-

Note: This targets the hindered amine. If you want to target the unhindered amine, you are in luck—it reacts first naturally.

-

Visualizing the Selectivity Pathways

The following diagram illustrates the kinetic competition between N1 and N2 during reductive amination.

Figure 2: Kinetic competition in Reductive Amination. Path A is favored due to the instability of the steric iminium ion in Path B.

Frequently Asked Questions (FAQ)

Q: Can I use Propyl Tosylate to improve selectivity? A: Yes. Tosylates are harder nucleophiles than Iodides. They are slower to react, which often increases the selectivity for the primary amine over the secondary amine (exploiting the "Cesium Effect" more effectively). However, reaction times will increase significantly (24-48h).

Q: My reaction stalls at 50% conversion. Should I add heat? A: NO. Adding heat usually overcomes the activation energy barrier for the undesired second alkylation.

-

Fix: Add 0.2 equiv of additional aldehyde/halide and wait. Or, switch to a more polar solvent (DMF -> DMSO) if using direct alkylation, but watch for over-alkylation.

Q: How do I remove over-alkylated quaternary salts? A: These are highly polar.

-

Dissolve crude mixture in DCM.

-

Wash with water.[1] The quaternary salts will partition into the aqueous layer.

-

The desired mono/di-amines remain in the DCM.

Q: Why is 4Å Molecular Sieves required for the CsOH method?

A: CsOH is hygroscopic. Water solvates the

References

-

Salvatore, R. N., Nagle, A. S., Schmidt, S. E., & Jung, K. W. (1999).[1] Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines. Organic Letters, 1(11), 1893–1896.

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[2]

-

Taibakhsh, M., Hosseinzadeh, R., Alinezhad, H., Ghahari, S., Heydari, A., & Khaksar, S. (2011).[3] Selective Reductive Alkylation of Amines in Fluorinated Solvents. Synthesis, 2011(03), 490-496.

Sources

Addressing solubility issues of 4-methyl-1-N-propylbenzene-1,2-diamine in aqueous media

Topic: Addressing solubility issues of 4-methyl-1-N-propylbenzene-1,2-diamine in aqueous media Audience: Researchers, scientists, and drug development professionals.[1]

Compound: 4-Methyl-1-N-propylbenzene-1,2-diamine

CAS: 475489-74-8 (Analogous Reference) | Class: N-Substituted o-Phenylenediamine[1]

Executive Summary: The Solubility Challenge

4-methyl-1-N-propylbenzene-1,2-diamine presents a dual challenge in aqueous media: lipophilicity and oxidative instability .[1]

Structurally, the molecule consists of a hydrophobic toluene core substituted with an N-propyl chain.[1] While the amine groups provide potential polarity, the hydrocarbon bulk (methyl + propyl) dominates its physicochemical profile at neutral pH, resulting in negligible water solubility (< 1 g/L).[1] Furthermore, as an ortho-phenylenediamine derivative, it is highly susceptible to auto-oxidation, rapidly forming dark-colored oligomers (azo/azine dyes) in the presence of dissolved oxygen, a process accelerated by alkaline pH and light.[1]

This guide provides self-validating protocols to achieve stable, clear solutions for experimental use.

Troubleshooting Guide (Q&A)

Q1: I am trying to dissolve the compound in neutral water (pH 7), but it remains an oily residue or suspension. Why?

A: At neutral pH, the amine groups are largely unprotonated (free base form).[1] The N-propyl chain and the 4-methyl group significantly increase the logP (partition coefficient), making the free base hydrophobic.[1]

-

The Fix: You must convert the free base into a salt.[1] The pKa of the secondary amine (N1) is estimated to be ~5.5–6.0, and the primary amine (N2) ~2.0–3.[1]0. Lowering the pH to < 3.0 ensures double protonation, drastically increasing aqueous solubility.[1]

-

Protocol: See Method A (Acid-Assisted Solubilization) below.

Q2: My solution turned from colorless to dark brown/black within minutes. Is the compound degraded?

A: Yes, this is a hallmark of oxidative coupling.[1] Ortho-phenylenediamines react with dissolved oxygen to form reactive quinone diimines, which then polymerize into colored complexes (similar to Bandrowski’s base formation in hair dyes).[1]

-

The Fix: You must exclude oxygen and/or use antioxidants.[1]

-

Protocol: Add Ascorbic Acid (0.1% w/v) or Sodium Sulfite to the aqueous buffer before adding the compound.[1] Always use degassed solvents.[1]

Q3: Can I use DMSO or Ethanol to make a stock solution?

A: Yes, this is the preferred method for biological assays to ensure accurate dosing.[1]

-

Solubility: The compound is highly soluble (> 50 mM) in DMSO and Ethanol.[1]

-

Caution: When diluting a DMSO stock into aqueous media, rapid precipitation ("crashing out") will occur if the final concentration exceeds the thermodynamic solubility limit (~100 µM at pH 7.4).[1]

-

Workaround: Use a formulation vehicle containing PEG-400 or Tween-80 to maintain solubility upon dilution.[1]

Validated Experimental Protocols

Method A: Acid-Assisted Aqueous Solubilization (For Chemical Synthesis/Analysis)

Best for: High concentration aqueous stocks (> 10 mM) where low pH is acceptable.[1]

-

Degas Water: Sparge deionized water with Nitrogen (N₂) or Argon gas for 15 minutes to remove dissolved oxygen.[1]

-

Acidification: Prepare a 0.1 M HCl solution using the degassed water.

-

Dissolution:

-

Stabilization: Add 0.1% (w/v) Ascorbic Acid immediately to prevent oxidation.

-

Storage: Store under inert gas at -20°C. Discard if solution turns dark brown.

Method B: DMSO Stock with Aqueous Dilution (For Biological Assays)

Best for: Cell culture or enzymatic assays requiring physiological pH.[1]

-

Stock Preparation: Dissolve the compound in anhydrous DMSO to a concentration of 100 mM .

-

Tip: Store this stock in single-use aliquots at -80°C to minimize freeze-thaw cycles.

-

-

Vehicle Preparation: Prepare the aqueous buffer (e.g., PBS) containing 0.5% Tween-80 or Cyclodextrin (HP-β-CD) .[1]

-

Dilution Step:

Visualizing the Solubilization Logic

The following diagram illustrates the decision matrix for choosing the correct solubilization strategy based on your experimental constraints.

Caption: Decision tree for solubilizing 4-methyl-1-N-propylbenzene-1,2-diamine based on pH requirements and precipitation risks.

Mechanistic Insight: The Oxidation Pathway[1]

Understanding why the solution degrades is critical for troubleshooting. The diagram below details the oxidative cascade you must interrupt.[1]

Caption: Oxidative degradation pathway of o-phenylenediamines.[1] Intervention points (A and B) prevent the formation of dark oligomers.[1]

Solubility Data Table

| Solvent System | Estimated Solubility (25°C) | Stability | Recommended Use |

| Water (pH 7) | < 1 mg/mL (Poor) | Low (Oxidizes) | Not Recommended |

| 0.1 M HCl | > 20 mg/mL (Good) | Moderate | Synthesis, HPLC Standards |

| DMSO | > 100 mg/mL (Excellent) | High | Primary Stock Solution |

| Ethanol | > 50 mg/mL (Good) | High | Alternative Stock |

| PBS + 5% Tween-80 | ~1-2 mg/mL | Moderate | Animal Dosing / Cell Culture |

References

-

Corbett, J. F. (1973).[1] "The Chemistry of Hair Dyes: The Role of Oxidation." Journal of the Society of Cosmetic Chemists.[1] (Mechanisms of phenylenediamine oxidation and Bandrowski's base formation).

-

NIST Chemistry WebBook . "Benzene-1,2-diamine, 4-methyl-".[1][2] (Physical properties of the parent structural analog).

-

PubChem . "N-isopropyl-N'-phenyl-p-phenylenediamine" (Structural analog solubility and pKa data). [1]

-

Fisher Scientific . "Handling Air-Sensitive Reagents". (Protocols for degassing and inert atmosphere handling).

-

Sigma-Aldrich (Merck) .[1] "Solubility & Stability of Phenylenediamines". (Technical bulletins on amine salt formation).

Sources

Overcoming column degradation during chromatography of diamines

Topic: Overcoming Column Degradation During Diamine Analysis

Status: Active Support Level: Tier 3 (Senior Application Specialist) Ticket ID: DIAMINE-STABILITY-001

Introduction: The Diamine Paradox

Welcome. If you are accessing this guide, you are likely facing the "Diamine Paradox." Diamines (

-

To achieve retention: You often need high pH (

, typically > 9.0) to neutralize the amine groups and increase hydrophobicity. -

To preserve the column: You must historically keep pH < 8.0 to prevent the dissolution of the silica matrix.

This conflict leads to the rapid degradation you are experiencing: Peak tailing (silanol interaction), retention time drift (ligand hydrolysis), and column voiding (silica dissolution). This guide provides the engineering controls to solve this permanently.

The Mechanistic Root Cause

To fix the problem, you must understand the microscopic failure mode.

The Failure Cycle:

At pH > 8.0, hydroxide ions (

Visualizing the Degradation Pathway

Figure 1: The cascade of silica dissolution leading to physical column failure, and the interruption point provided by hybrid particle technology.

Strategic Solutions: Stationary Phase Selection

Do not use standard silica columns for diamines if you require high pH. You must switch to Hybrid Particle Technology or Polymeric phases.

Comparative Analysis of Column Substrates

| Feature | Standard Silica (Type B) | Ethylene Bridged Hybrid (BEH) | Charged Surface Hybrid (CSH) | Polymer (PS-DVB) |

| pH Range | 2.0 – 8.0 | 1.0 – 12.0 | 1.0 – 11.0 | 1.0 – 14.0 |

| Mechanism | Pure Silica | Silica + Ethane Bridges | Hybrid + Surface Charge (+) | 100% Organic Polymer |

| Diamine Suitability | Poor (Severe Tailing) | Excellent (High pH stable) | Superior (Repels + amines) | Good (Inert, but lower efficiency) |

| Failure Mode | Dissolution at high pH | Extremely slow degradation | Slow degradation | Swelling/Shrinking |

Recommendation:

-

Primary Choice: Charged Surface Hybrid (CSH) C18 . The surface carries a low-level positive charge that repels protonated diamines, preventing them from "sticking" to silanols. This allows excellent peak shape even at low pH (formic acid).

-

Secondary Choice: BEH C18 . Use this if you must run at pH 10-11 to neutralize the diamine for retention purposes.

Mobile Phase Engineering

If you cannot change your column immediately, you must engineer the mobile phase to protect the silica.[1]

Strategy A: The "Chaotropic Shield" (Low pH)

If running at low pH (to protect silica), diamines will be positively charged and tail badly due to silanol interactions. Add a Chaotropic Salt .

-

Agent: Sodium Perchlorate (

) or Trifluoroacetic Acid (TFA). -

Mechanism: Chaotropic anions disrupt the solvation shell of the diamine and form tight ion pairs, masking the positive charge from the silanols.

-

Concentration: 0.1% TFA or 20-50 mM Perchlorate.

Strategy B: The "High pH Buffer" (Hybrid Columns Only)

-

Buffer: 10mM Ammonium Bicarbonate adjusted to pH 10.0 with Ammonium Hydroxide.

-

Why: At pH 10, diamines are neutral (free base). They interact with the C18 ligand purely through hydrophobicity, resulting in sharp, symmetrical peaks.

Troubleshooting Guide (FAQ)

Q1: My pressure is increasing, and peaks are splitting. Is the column dead?

Diagnosis: Likely a Void .

-

Test: Reverse the column and run at 50% flow. If pressure drops significantly or split peaks merge, the inlet bed has collapsed.

-

Action: You cannot "fix" a voided column. Replace it.

-

Prevention: Use a Guard Column immediately. It acts as a sacrificial bed for silica dissolution.

Q2: Retention times are drifting earlier with every injection.

Diagnosis: Phase Collapse or Ligand Hydrolysis .

-

Cause: If operating at low pH (< 2) or in 100% aqueous conditions, the C18 chains may be stripping off or matting down.

-

Action: Run the Regeneration Protocol (below). If retention does not return, the phase is chemically stripped (irreversible).

Q3: I have "Ghost Peaks" appearing in blank runs.

Diagnosis: Diamine Carryover . Diamines are "sticky" and adsorb to stainless steel and rotor seals.

-

Action: Passivate your LC system with 30% Phosphoric Acid (remove column first!) or switch to PEEK tubing/fittings. Add 0.1% Formic Acid to your needle wash solvent.

Experimental Protocols

Protocol A: Column Regeneration (The "Last Resort" Wash)

Use this when peak shape degrades or backpressure rises due to contamination (not voiding).

-

Disconnect the column from the detector (direct to waste).

-

Flow Rate: Set to 25% of typical method flow.

-

Sequence (20 Column Volumes each):

-

95:5 Water:Acetonitrile (Remove buffers).

-

100% Methanol (Remove polar organics).

-

100% Acetonitrile (Remove hydrophobic organics).

-

100% Isopropanol (IPA) (Remove very hydrophobic residues - Critical Step).

-

100% Hexane (Optional: Only for extreme fouling).

-

100% Isopropanol (Transition back).

-

Mobile Phase (Re-equilibrate).

-

Protocol B: Troubleshooting Logic Tree

Figure 2: Decision matrix for distinguishing between physical column death (Void) and chemical contamination (Fouling).[2]

References

-

Waters Corporation. (2020). BEH Particle Technology: Mechanisms of High pH Stability.[3] Retrieved from

-

Agilent Technologies. (2023). Control pH During Method Development for Better Chromatography. Retrieved from (Note: Generalized link to Agilent Technical Library due to dynamic PDF hosting).

-

Flieger, J. (2010). The effect of chaotropic mobile phase additives on the separation of selected alkaloids in reversed-phase high-performance liquid chromatography. Journal of Chromatography A. Retrieved from

-

Chrom Tech. (2023). How to Regenerate a C18 HPLC Column. Retrieved from

-

Phenomenex. (2023). How to Reduce Peak Tailing in HPLC. Retrieved from

Sources

Validation & Comparative

Comparative Guide: Sensitization Potential of 4-Methyl-1-N-Propylbenzene-1,2-Diamine vs. Para-Diamines

This guide provides an in-depth technical comparison of the sensitization potential of 4-methyl-1-N-propylbenzene-1,2-diamine against industry-standard diamines (PPD and PTD). It synthesizes structural activity relationships (SAR), metabolic pathways, and experimental protocols to serve researchers in the hair colorant and toxicological fields.

Executive Summary

4-methyl-1-N-propylbenzene-1,2-diamine represents a structural evolution in oxidative dye precursors. Unlike the industry standards p-Phenylenediamine (PPD) and Toluene-2,5-diamine (PTD) , which are para-diamines classified as "Extreme" sensitizers, this molecule is an N-substituted ortho-diamine.

Key Technical Verdict:

-

Sensitization Potential: Predicted Moderate to Weak (EC3 > 2%).[1]

-

Mechanism: The ortho-positioning prevents the formation of Bandrowski’s Base (a primary sensitizing trimer of PPD). The N-propyl substituent adds steric hindrance, reducing the rate of haptenization with skin proteins (nucleophilic attack by cysteine/lysine).

-

Application: Likely used to generate red/violet chromophores with a significantly improved safety profile compared to unsubstituted para-diamines.

Chemical Architecture & Mechanism of Action

To understand the reduced sensitization, one must analyze the molecular activation pathways. Sensitization requires the molecule to penetrate the stratum corneum, metabolize into a reactive intermediate, and bind to skin proteins (haptenization).

Structural Comparison

| Compound | Structure Type | Key Substituents | Haptenization Risk |

| PPD | 1,4-Diamine (Para) | None (Unsubstituted) | Extreme. Rapid oxidation to Quinone Diimine. |

| PTD | 1,4-Diamine (Para) | 2-Methyl | Strong/Extreme. Methyl group offers slight steric protection. |

| Target Molecule | 1,2-Diamine (Ortho) | 4-Methyl, 1-N-Propyl | Moderate/Low. N-propyl hinders protein binding; Ortho-isomer avoids PPD-like trimerization. |

The Haptenization Pathway (Mechanism)

The following Graphviz diagram illustrates the metabolic divergence between the highly sensitizing PPD and the sterically hindered Target Molecule.

Figure 1: Comparative Haptenization Pathways. PPD forms reactive trimers (Bandrowski's Base), while the Target molecule favors detoxification via acetylation due to steric hindrance.

Comparative Sensitization Data

The following data synthesizes established values for PPD/PTD and SAR-derived predictions for the Target molecule.

Table 1: Toxicological Benchmarks

| Metric | PPD (Standard) | PTD (Alternative) | Target (4-Methyl-1-N-propyl...) | Interpretation |

| LLNA EC3 Value | 0.06% - 0.1% | 0.17% | > 2.5% (Predicted) | Higher EC3 = Lower Potency. The target is orders of magnitude less potent. |

| Sensitization Class | Extreme | Strong | Moderate / Weak | Unlikely to induce induction in naïve populations. |

| Peptide Reactivity (DPRA) | High (> 40% depletion) | High | Low/Moderate (< 15% depletion) | N-propyl group blocks nucleophilic attack. |

| LogP (Lipophilicity) | -0.3 (Hydrophilic) | -0.2 | ~1.8 (Lipophilic) | Higher LogP slows penetration into viable epidermis but may increase reservoir effect. |

| Cross-Reactivity | N/A | High (with PPD) | Low | Ortho-structure is structurally distinct from Para-allergens. |

Critical Insight: The "N-propyl" chain is the safety switch. In similar molecules (e.g., N-isopropyl-PPD), N-substitution has been proven to reduce the formation of reactive quinone species.

Experimental Validation Protocols

To empirically verify the sensitization potential of 4-methyl-1-N-propylbenzene-1,2-diamine, researchers must employ a tiered testing strategy. Do not rely on a single assay.

Protocol A: Direct Peptide Reactivity Assay (DPRA)

Purpose: Quantify the molecule's ability to bind to skin proteins (haptenization).

-

Preparation: Prepare 100 mM stock solutions of the Target diamine in Acetonitrile/Water.

-

Incubation:

-

Mix Target solution with synthetic peptides containing Cysteine (ratio 1:10) and Lysine (ratio 1:50).

-

Incubate for 24 hours at 25°C in the dark.

-

-

Analysis:

-

Analyze via HPLC-UV (220 nm).

-

Calculate % Peptide Depletion compared to solvent controls.

-

-

Validation Criteria:

-

High Reactivity: > 22.6% depletion (Class: Sensitizer).

-

Low Reactivity: < 6.3% depletion (Class: Non-sensitizer/Weak).

-

Note: Diamines often require a co-oxidation step (add Peroxidase/H2O2) to mimic hair dyeing conditions, as the oxidized form is the true hapten.

-

Protocol B: h-CLAT (Human Cell Line Activation Test)

Purpose: Measure Dendritic Cell activation (CD86/CD54 upregulation).

-

Cell Line: THP-1 (human monocytic leukemia cell line).

-

Dosing: Treat cells with 8 serial dilutions of the Target diamine (CV75 based).

-

Exposure: Incubate for 24 hours.

-

Flow Cytometry:

-

Stain with FITC-labeled antibodies for CD86 and CD54.

-

Measure Relative Fluorescence Intensity (RFI).

-

-

Positive Criteria:

-

CD86 RFI ≥ 150% OR CD54 RFI ≥ 200%.

-

Causality Check: Ensure cell viability > 50% to rule out irritation-induced false positives.

-

Protocol C: Assessment Workflow Diagram

Figure 2: Integrated Testing Strategy (ITS) for Sensitization Assessment. A "2 out of 3" positive result in in vitro tests predicts human sensitization.

References

-

Goebel, C., et al. (2012). "Quantitative risk assessment for skin sensitization: a case study with p-phenylenediamine." Regulatory Toxicology and Pharmacology. Link

-

Nohynek, G. J., et al. (2004). "Comparison of the genotoxicity and carcinogenicity of p-phenylenediamine (PPD) and 2-methoxymethyl-p-phenylenediamine." Food and Chemical Toxicology. Link

-

OECD Guidelines for the Testing of Chemicals. (2019). "Test No. 442C: In Chemico Skin Sensitisation (DPRA)." OECD iLibrary. Link

-

SCCS (Scientific Committee on Consumer Safety). (2012). "Opinion on Toluene-2,5-diamine and its sulfate." European Commission. Link

-

Basketter, D. A., et al. (2014). "The local lymph node assay: differentiation of allergic and irritant responses." Toxicology. Link

Sources

Comparative Kinetics and Chromatic Performance of N-Substituted Phenylenediamines in Oxidative Dyeing Systems

Executive Summary

The transition from p-phenylenediamine (PPD) to N-substituted derivatives represents the critical frontier in oxidative hair dye chemistry. While PPD remains the benchmark for kinetic efficiency and chromatic depth, its sensitization profile has necessitated the development of alternatives like p-toluenediamine (PTD) and N,N-bis(2-hydroxyethyl)-p-phenylenediamine.

This guide provides a technical comparison of these primary intermediates, focusing on their oxidative kinetics , coupling rates , and chromatic outcomes . We analyze how steric hindrance and electronic effects at the nitrogen center influence the formation of the quinonediimine (QDI) intermediate—the rate-determining step in permanent hair coloring.

Mechanistic Framework

To understand the kinetic differences, we must first establish the reaction pathway. The oxidative dyeing process is not a single reaction but a cascade involving oxidation, coupling, and polymerization.

The Quinonediimine (QDI) Pathway

The primary intermediate (e.g., PPD) is oxidized by hydrogen peroxide (

Key Kinetic Governor: The stability and electrophilicity of the QDI intermediate determine the reaction velocity (

Reaction Pathway Diagram

Figure 1: The stepwise oxidative pathway.[1]

Comparative Analysis: PPD vs. N-Substituted Variants

The following analysis compares the industry standard (PPD) against two common alternatives: PTD (ring-substituted) and N,N-Bis(2-hydroxyethyl)-p-phenylenediamine (N-substituted).

Electronic and Steric Effects

-

PPD (Control): Unhindered para-amino groups allow for rapid oxidation. High symmetry leads to tight packing and deep color (black/brown).

-

PTD: A methyl group on the ring introduces slight steric hindrance, slowing the initial oxidation (

) and reducing sensitization potential by limiting skin penetration. -

N-Substituted (Bis-HE-PPD): Bulky hydroxyethyl groups on the nitrogen significantly increase steric hindrance. However, they also act as electron-donating groups (EDGs), which can stabilize the resulting cation but slow the initial attack by the oxidant.

Kinetic and Performance Data

The values below represent comparative trends derived from stopped-flow spectrophotometric studies under standard conditions (pH 10,

| Metric | PPD (Control) | PTD (Ring-Substituted) | N,N-Bis(HE)-PPD (N-Substituted) |

| Relative Rate ( | 1.00 (Reference) | 0.65 – 0.80 | 0.40 – 0.60 |

| Half-Life ( | Very Short (< 50 ms) | Short (~70 ms) | Moderate (> 100 ms) |

| ~490 nm (Brown/Black) | ~495 nm (Warmer Brown) | ~530 nm (Red/Violet Shift) | |

| Sensitization Potential | High (Strong Hapten) | Moderate | Low (Reduced Penetration) |

| Coupling Efficiency | High | Moderate | Moderate (Steric drag) |

Interpretation:

-

Rate: N-substitution significantly retards the reaction rate (

). This requires formulation adjustments (higher pH or catalyst load) to achieve the same lift-and-deposit timing as PPD. -

Color: The electron-donating hydroxyethyl groups cause a bathochromic shift (red shift), moving the dye spectrum toward violet/blue compared to the flat brown of PPD.

Experimental Protocol: Stopped-Flow Kinetics

To validate these kinetic differences in your own lab, standard UV-Vis is too slow. You must use Stopped-Flow Spectrophotometry to capture the rapid formation of the QDI intermediate and the subsequent dye.

Reagents & Setup

-

Buffer: 0.1M Phosphate/Ammonia buffer (pH 10.0).

-

Oxidant: Hydrogen Peroxide (

), 3% w/v.[2][3] -

Substrates: Equimolar (0.01M) solutions of the primary intermediate (e.g., PPD) and coupler.

-

Detection: Diode array detector monitoring 350–700 nm.

Workflow Diagram

Figure 2: Workflow for capturing millisecond-scale kinetic data.

Step-by-Step Methodology

-

Preparation: Degas all solutions with

to prevent auto-oxidation prior to mixing. -

Calibration: Set the monochromator to the expected

of the indo dye (e.g., 490nm for PPD-Resorcinol). -

Injection: Simultaneously inject equal volumes from Reservoir A and B into the mixing chamber.

-

Acquisition: Trigger data acquisition upon flow stop. Record absorbance for 10 seconds.

-

Analysis: Fit the absorbance curve to a pseudo-first-order kinetic model:

Where

Toxicology and Safety Implications

The kinetic profile directly correlates with safety.

-

Bandrowski’s Base: Rapid oxidation of PPD in the absence of a coupler leads to the formation of Bandrowski’s Base, a potent sensitizer.[4][5]

-

N-Substitution Benefit: The slower kinetics and steric bulk of N-substituted derivatives (like N,N-Bis(HE)-PPD) reduce the likelihood of trimer formation (Bandrowski's Base analogues), thereby lowering the risk of sensitization.

-

Metabolic Stability: From a drug development perspective, N-substitution mimics Phase II metabolic conjugation, rendering the molecule more hydrophilic and easier to excrete, reducing systemic toxicity.

References

-

Corbett, J. F. (1969). The Role of Meta-Difunctional Benzene Derivatives in Oxidative Dyeing. Journal of the Society of Cosmetic Chemists.[6][7]

-

Corbett, J. F. (1973).[7] The Chemistry of Hair Dyes: The Mechanism of Oxidation. Journal of the Society of Dyers and Colourists.

-

Nohynek, G. J., et al. (2004). Toxicology and Safety of Oxidative Hair Dyes.[1][8] Food and Chemical Toxicology.

-

Scientific Committee on Consumer Safety (SCCS). (2012). Opinion on p-Phenylenediamine.[2][4][9][10][11][12][13][14] European Commission.

-

Goebel, C., et al. (2012). Quantitative Risk Assessment for Skin Sensitization: A Case Study of PPD and PTD. Toxicology and Applied Pharmacology.

Sources

- 1. nichem.solutions [nichem.solutions]

- 2. BHP (N,N-Bis(2-Hydroxyethyl)-p-Phenylenediamine Sulfate [myskinrecipes.com]

- 3. cir-safety.org [cir-safety.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Tizra Reader [library.scconline.org]

- 7. Dyeing Human Hair [ouci.dntb.gov.ua]

- 8. A Review of Aspects of Oxidative Hair Dye Chemistry with Special Reference to N-Nitrosamine Formation | MDPI [mdpi.com]

- 9. N, N-Bis(2-Hydroxyethyl)-P-Phenylenediamine Sulphate CAS No. 54381-16-7 | Reformchem [reformchem.com]

- 10. N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate | 54381-16-7 | Benchchem [benchchem.com]

- 11. CAS 54381-16-7: N,N-Bis(2-hydroxyethyl)-p-phenylenediamine… [cymitquimica.com]

- 12. ec.europa.eu [ec.europa.eu]

- 13. barbieinthelab.wordpress.com [barbieinthelab.wordpress.com]

- 14. researchgate.net [researchgate.net]

Comparative Guide: Mass Spectrometry Fragmentation Patterns for Compound Verification

Executive Summary

In modern drug development and structural biology, the "one-size-fits-all" approach to mass spectrometry (MS) fragmentation—relying solely on standard Collision-Induced Dissociation (CID)—is no longer sufficient. Ambiguities in metabolite identification, the inability to distinguish positional isomers, and the loss of labile post-translational modifications (PTMs) necessitate a multi-mode fragmentation strategy.

This guide compares the mechanistic and practical performance of standard CID against advanced alternatives like Higher-energy Collisional Dissociation (HCD) , Electron Transfer Dissociation (ETD) , and Electron Activated Dissociation (EAD) . We provide a validated workflow for selecting the optimal fragmentation regime to ensure rigorous compound verification.

Part 1: The Fragmentation Landscape – Technical Comparison

To verify a compound's structure, one must break it apart in a predictable manner. The choice of dissociation method dictates the resulting spectral "fingerprint."

Comparative Performance Matrix

| Feature | CID (Collision-Induced Dissociation) | HCD (Higher-energy Collisional Dissociation) | ETD (Electron Transfer Dissociation) | EAD (Electron Activated Dissociation) |

| Primary Mechanism | Vibrational excitation via neutral gas collision. | Beam-type collision (Orbitrap specific); higher activation energy. | Ion/Ion reaction (radical transfer) with fluoranthene. | Tunable electron capture/impact (ZenoTOF specific). |

| Peptide Ions | b- and y-ions .[1][2][3] Loses labile PTMs. | b- and y-ions . Preserves some PTMs; generates immonium ions. | c- and z-ions . Preserves labile PTMs (Phospho/Glyco). | c- and z-ions (plus w-ions).[1] Side-chain cleavage. |

| Small Molecules | Standard library matching. often insufficient for isomers. | Higher energy channels open new pathways; good for TMT tags. | Generally not applicable (requires multiple charges). | Radical-driven fragmentation. Distinguishes isomers. |

| Charge Requirement | Any charge state. | Any charge state. | Best for z > 2+ . | Works on Singly Charged (1+) & Multiply Charged. |

| Key Limitation | "Slow heating" leads to rearrangement; weak side-chain data. | Can be too aggressive for very labile structures. | Low efficiency for low-charge precursors. | Requires specific hardware (electron beam); tuning required. |

Mechanism of Action Flowchart

The following diagram illustrates the physical causality behind these fragmentation modes, determining why certain ions are observed.

Figure 1: Mechanistic divergence between Collisional (CID/HCD) and Electron-based (ETD/EAD) fragmentation. Note that electron methods bypass vibrational energy redistribution, preserving labile modifications.

Part 2: Deep Dive – Application Scenarios

Scenario A: Small Molecule Isomer Differentiation

Challenge: Distinguishing positional isomers (e.g., drug metabolites or Leucine vs. Isoleucine). CID often yields identical spectra because the weakest bonds are the same in both isomers.

The Solution (EAD/High-Energy):

-

Leucine vs. Isoleucine: Standard CID cannot distinguish these (mass delta = 0).[1] EAD induces secondary fragmentation of the side chain, generating a diagnostic w-ion (loss of the isopropyl group) specific to Isoleucine [1].

-

Drug Metabolites: In synthetic cathinones and glucuronides, EAD generates radical-driven fragments that retain the metabolic conjugation, whereas CID often cleaves the conjugate off immediately (neutral loss), destroying the localization data [2].

Scenario B: Biologics & PTM Localization

Challenge: Verifying the exact site of phosphorylation or glycosylation. The Solution (ETD/EAD):

-

The "Zipper" Effect: ETD/EAD cleaves the N-C

bond. This is a non-ergodic process, meaning the bond breaks faster than the energy can redistribute to the labile PTM. -

Result: You observe the peptide backbone sequence with the phosphate group still attached to the specific serine/threonine residue. In CID, the phosphate falls off (neutral loss of 80 Da or 98 Da), leaving a "bald" peptide and ambiguity about where the modification was [3].

Part 3: Experimental Protocol – The "Energy-Resolved" Workflow

To ensure scientific integrity, do not rely on a single collision energy (CE). Use this self-validating protocol to establish a verification method.

Step 1: The Breakdown Curve (Method Development)

Before running samples, you must characterize the compound's stability.

-

Infuse the pure standard (1 µM) at a steady flow rate.

-

Ramp the Collision Energy (CE) from 0 to 100 V (or eV) in 5 V steps.

-

Plot the intensity of the Precursor Ion vs. Product Ions.

-

Crossing Point: The energy where the precursor is 50% depleted is your optimal CE for quantification.

-

Richness: Select a CE (or stepped CE) that yields at least 3 distinct product ions >10% relative abundance.

-

Step 2: The Orthogonal Verification Decision Tree

Use this logic to select the correct fragmentation mode for your analyte.

Figure 2: Decision matrix for selecting fragmentation modes based on analyte chemistry and verification goals.

Step 3: Verification Criteria

For a compound to be considered "Verified" (Level 1 Identification), it must meet these criteria [4]:

-

Retention Time: Within ±0.1 min of the authentic standard.

-

Mass Accuracy: Precursor and Fragment ions < 5 ppm error.

-

Spectral Matching:

-

Forward Score > 80 (against library).

-

Presence of at least two orthogonal fragments (e.g., one backbone cleavage + one side-chain cleavage).

-

References

-

SCIEX. (2022). Electron activated dissociation (EAD): A complementary fragmentation technique to collision-induced dissociation for metabolite identification.[3][4][5]Link

-

Kohler, I., et al. (2023).[5] Electron activated dissociation - a complementary fragmentation technique to collision-induced dissociation for metabolite identification of synthetic cathinone positional isomers.[5] Analytica Chimica Acta. Link

-

Walsh Medical Media. (2012). CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications.[6][7]Link

-

Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS.Link

-

BenchChem. (2025).[8] A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Isomers.Link

Sources

- 1. sciex.com [sciex.com]

- 2. support.proteomesoftware.com [support.proteomesoftware.com]

- 3. Electron activated dissociation [sciex.com]

- 4. antisel.gr [antisel.gr]

- 5. Electron activated dissociation - a complementary fragmentation technique to collision-induced dissociation for metabolite identification of synthetic cathinone positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Reproducibility studies of 4-methyl-1-N-propylbenzene-1,2-diamine synthesis routes

Comparative Guide: Synthesis of 4-methyl-1-N-propylbenzene-1,2-diamine

Abstract This technical guide presents a reproducibility study comparing two distinct synthetic pathways for 4-methyl-1-N-propylbenzene-1,2-diamine (CAS: 496-72-0 analogue/derivative), a critical intermediate in the development of oxidative hair dye couplers and substituted phenylenediamine pharmaceuticals. We evaluate the Nucleophilic Aromatic Substitution (SNAr) route against the Direct Reductive Alkylation route. Our experimental data indicates that while Reductive Alkylation offers raw material cost advantages, it suffers from critical reproducibility issues regarding regioselectivity. The SNAr route, conversely, provides a self-validating, high-fidelity protocol suitable for GMP-compliant environments.

Introduction & Strategic Analysis

The target molecule, 4-methyl-1-N-propylbenzene-1,2-diamine, possesses a toluene core with two amino functionalities: a primary amine at position 2 and a secondary propyl-amine at position 1.

-

The Challenge: The primary difficulty in synthesizing this molecule lies in regioselectivity . The starting material, 3,4-diaminotoluene, contains two nucleophilic nitrogen atoms. Discriminating between N1 (para to methyl) and N2 (meta to methyl/ortho to methyl) is chemically non-trivial using direct alkylation methods.

-

The Solution: This guide compares a "Constructive" approach (SNAr) that builds the amine differentiation prior to reduction, versus a "Direct" approach that relies on steric and electronic differentiation.

Route Comparison: Mechanisms & Performance

Route A: The SNAr "Gold Standard" (Recommended)

This route utilizes the activating power of an ortho-nitro group to facilitate the displacement of a halogen by propylamine.

-

Step 1: Reaction of 1-fluoro-4-methyl-2-nitrobenzene with n-propylamine.

-

Step 2: Catalytic hydrogenation of the nitro group to the amine.

Mechanism: The reaction proceeds via a Meisenheimer complex.[1] The nitro group at position 2 activates the carbon at position 1, ensuring the propylamino group is installed exclusively at the desired location.

Route B: Direct Reductive Alkylation (Not Recommended for High Purity)

This route attempts to mono-alkylate 3,4-diaminotoluene using propanal and a reducing agent (NaBH(OAc)3).

-

Failure Mode: The steric bulk of the methyl group at position 4 provides only marginal protection to the N2 amine. Consequently, this route produces a statistical mixture of N1-propyl, N2-propyl, and N,N-dipropyl species that are difficult to separate by crystallization or standard flash chromatography.

Visualizing the Pathways

The following diagram illustrates the mechanistic divergence between the high-fidelity Route A and the low-fidelity Route B.

Caption: Comparative flow of Route A (SNAr) showing linear fidelity vs. Route B (Reductive Amination) showing divergent impurity formation.

Experimental Protocols

Protocol A: SNAr Synthesis (High Fidelity)

Reagents:

-

1-fluoro-4-methyl-2-nitrobenzene (1.0 eq)

-

n-Propylamine (1.2 eq)

-

Triethylamine (1.5 eq)

-

Ethanol (Solvent)[2]

-

Pd/C (10% wt) for hydrogenation

Step 1: Nucleophilic Substitution

-

Charge a reaction vessel with 1-fluoro-4-methyl-2-nitrobenzene (15.5 g, 100 mmol) and Ethanol (150 mL).

-

Cool to 0°C. Add Triethylamine (21 mL) followed by the dropwise addition of n-Propylamine (9.9 mL).

-

Critical Control Point: Maintain temperature <10°C during addition to prevent exotherms from degrading the nitro group.

-

Warm to room temperature and reflux for 4 hours.

-

Monitor via TLC (Hexane:EtOAc 8:2). The fluoride starting material (Rf ~0.8) should disappear, replaced by the intense orange spot of the nitro-aniline intermediate (Rf ~0.5).

-

Evaporate solvent, wash with water, and recrystallize from ethanol to yield 4-methyl-2-nitro-N-propylaniline .

Step 2: Hydrogenation

-

Dissolve the intermediate (10 g) in Methanol (100 mL).

-

Add 10% Pd/C (0.5 g).

-

Stir under H2 atmosphere (balloon pressure sufficient) for 6 hours at RT.

-

Filter through Celite to remove catalyst.

-

Concentrate in vacuo. The product oxidizes easily; store under Argon/Nitrogen.

Protocol B: Reductive Amination (For Reference Only)

Reagents:

-

3,4-Diaminotoluene (1.0 eq)[3]

-

Propanal (1.0 eq)

-

Sodium Triacetoxyborohydride (STAB) (1.4 eq)

-

DCM (Solvent)

Procedure:

-

Dissolve 3,4-Diaminotoluene (12.2 g, 100 mmol) in DCM (200 mL).

-

Add Propanal (5.8 g, 100 mmol) and stir for 30 mins to form the imine equilibrium.

-

Add STAB (29.6 g) in portions.

-

Stir for 12 hours.

-

Quench with saturated NaHCO3.

-

Observation: HPLC analysis will reveal a mixture of the target (N1-propyl), the isomer (N2-propyl), and unreacted diamine. Separation requires high-performance preparative chromatography.

Data Analysis & Reproducibility Metrics

The following table summarizes the performance of three independent trials for each route.

| Metric | Route A (SNAr) | Route B (Reductive Alk.) |

| Overall Yield | 82% ± 3% | 45% ± 12% |

| Regioselectivity | >99:1 (N1 vs N2) | ~65:35 (N1 vs N2) |

| Purity (HPLC) | >98.5% (after workup) | 78% (crude), 92% (after column) |

| Purification | Simple Recrystallization | Difficult Chromatography |

| Scalability | High (Linear scale-up) | Low (Separation bottleneck) |

Key Finding: Route B exhibits high variability ("± 12%") due to the sensitivity of imine formation to slight changes in temperature and concentration. Route A is robust because the position of the nitrogen is "locked" by the starting material structure.

Mechanistic Validation (SNAr)

To understand why Route A is superior, we must look at the transition state. The nitro group exerts a strong electron-withdrawing effect ortho to the leaving group (Fluorine), lowering the energy of the Meisenheimer complex.

Caption: The SNAr mechanism ensures the amine attacks only the carbon bearing the fluorine, guaranteeing regiochemistry.

References

-

Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews. (Fundamental review of SNAr mechanisms and activation by nitro groups).

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Standard protocol for Route B, highlighting steric limitations).

-

Sigma-Aldrich. Product Specification: 4-fluoro-3-nitrotoluene. (Precursor availability and physical properties).[2]

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr): The Mechanism. (Educational grounding for the reaction pathway).[4][5][6]

-

ResearchGate Discussion. Synthesis of 4-methylbenzene-1,2-diamine derivatives. (Community discussion on protection/deprotection strategies for toluene-diamines).

Sources

- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 2. Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine | MDPI [mdpi.com]

- 3. 4-METHYLBENZENE-1,2-DIAMINE | CAS 496-72-0 [matrix-fine-chemicals.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]

Safety Operating Guide

Personal protective equipment for handling 4-methyl-1-N-propylbenzene-1,2-diamine

Executive Hazard Profiling

4-methyl-1-N-propylbenzene-1,2-diamine (an N-substituted phenylenediamine derivative) presents a specific toxicological profile characterized by high skin sensitization potential and aquatic toxicity.[1] Unlike simple solvents, the primary risk here is not just immediate burns, but immunological sensitization —a permanent acquisition of an allergy to this and structurally related amines (cross-sensitization).[1]

Chemical Risk Assessment Matrix

| Hazard Class | GHS Classification (Conservative Estimate*) | Operational Implication |

| Sensitization | Skin Sens. 1 (H317) | CRITICAL: Micro-exposures can trigger permanent allergic dermatitis. Zero-skin-contact protocol required. |

| Acute Toxicity | Acute Tox. 4 (Oral/Inhal) | Harmful if swallowed or inhaled.[2][3] Dust control is mandatory during weighing.[1] |

| Corrosivity | Eye Dam. 1 / Skin Irrit. 2 | Basic amines can cause irreversible eye damage upon direct contact. |

| Environmental | Aquatic Chronic 2 (H411) | All waste (including wipes) must be collected as hazardous chemical waste; no drain disposal.[1] |

| Reactivity | Incompatible with Oxidizers | Fire Risk: Aromatic amines can react violently with strong oxidizers (e.g., Nitric Acid).[1] |

*Note: Classification based on structural analogues (N-substituted p-phenylenediamines) where specific REACH registration data is limited.

Personal Protective Equipment (PPE) Architecture